molecular formula C24H31NO6 B582781 Ibuprofen Methocarbamol Ester (Mixture of Diastereomers) CAS No. 111632-17-8

Ibuprofen Methocarbamol Ester (Mixture of Diastereomers)

Cat. No.: B582781
CAS No.: 111632-17-8
M. Wt: 429.513
InChI Key: DAMPDGWOAVJJEN-UHFFFAOYSA-N
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Description

Ibuprofen Methocarbamol Ester is a condensation product of Ibuprofen and methocarbamol . It is a mixture of diastereomers with the molecular formula C24H31NO6 and a molecular weight of 429.51 . Various studies have been done to investigate the ability of Ibuprofen Methocarbamol Ester as both an anti-inflammatory and muscle relaxant .

Scientific Research Applications

Analytical Methods for Drug Determination

  • Spectrofluorimetric Method for Determination : A study by Abdelwahab and Abdelrahman (2013) developed a sensitive spectrofluorimetric method for the simultaneous determination of Methocarbamol and Ibuprofen in binary mixtures and human plasma (Abdelwahab & Abdelrahman, 2013).

  • HPLC Method for Impurity Detection : Research by Qiushi et al. (2017) involved developing a rapid and accurate RP-HPLC method for simultaneous determination of Methocarbamol, Ibuprofen, and their related impurities (Qiushi et al., 2017).

Pharmacological and Biomedical Applications

  • Green Analytical Procedures : Mohamed and Belal (2019) introduced a green analytical procedure using a micellar chromatographic method for quantifying Methocarbamol in combined dosage forms with Ibuprofen (Mohamed & Belal, 2019).

  • Ester Prodrug Synthesis : A study by Nesterkina and Kravchenko (2016) focused on synthesizing novel esters and evaluating their anticonvulsant, analgesic, and anti-inflammatory activities, comparing them with Ibuprofen (Nesterkina & Kravchenko, 2016).

  • Controlled Drug Release : Research by Mauri et al. (2019) proposed covalent tethering of Ibuprofen to a hydrogel matrix via esterification for controlled drug delivery (Mauri et al., 2019).

  • Gastrointestinal Safety Profile : Rifai et al. (2019) investigated the gastroulcerogenic properties of Ibuprofen ester conjugates to establish a gastrointestinal safety profile (Rifai et al., 2019).

  • Oral Delivery of Ibuprofen : A study by Agostini et al. (2018) focused on synthesizing pH-sensitive nanoparticles for oral delivery of Ibuprofen, aimed at reducing gastric irritation (Agostini et al., 2018).

Environmental Applications

  • Degradation in Wastewater : Wang et al. (2019) explored the degradation of Ibuprofen in synthetic wastewater using UV-LED/catalytic advanced oxidation processes (Wang et al., 2019).

Properties

IUPAC Name

[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-16(2)13-18-9-11-19(12-10-18)17(3)23(26)31-20(15-30-24(25)27)14-29-22-8-6-5-7-21(22)28-4/h5-12,16-17,20H,13-15H2,1-4H3,(H2,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPDGWOAVJJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(COC2=CC=CC=C2OC)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114870
Record name 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111632-17-8
Record name 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111632-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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